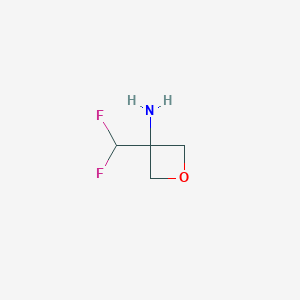

3-(Difluoromethyl)oxetan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethyl)oxetan-3-amine is a chemical compound with the CAS Number: 1779926-68-9 . It has a molecular weight of 123.1 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with taking two initial raw materials and synthesizing a compound under the action of LiHMDS/THF . This is followed by a desulfonylation reaction on the compound to obtain another compound . Finally, tert-butylsulfinyl is removed from the compound to obtain this compound hydrochloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7F2NO/c5-3(6)4(7)1-8-2-4/h3H,1-2,7H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound has been involved in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Applications De Recherche Scientifique

Catalytic One-Pot Oxetane to Carbamate Conversions

Oxetanes, including compounds like 3-(Difluoromethyl)oxetan-3-amine, are versatile building blocks in drug-related synthesis due to their property-modulating effects. Guo et al. (2016) describe a one-pot three-component reaction for coupling oxetanes with amines and CO2 to create functionalized carbamates, which are relevant in pharmaceutical synthesis. This process is catalyzed by an aluminum-based catalyst under mild conditions and can be applied to synthesize pharmaceutically relevant carbamates (Guo, Laserna, Rintjema, & Kleij, 2016).

Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

The trifluoromethyl group plays a crucial role in the design of pharmaceutical and agrochemical compounds. Cho et al. (2010) present a method for appending CF3 groups to various aryl substrates. This process, which includes trifluoromethylation reactions, is vital in constructing carbon-CF3 bonds in pharmaceuticals and agrochemicals (Cho, Senecal, Kinzel, Zhang, Watson, & Buchwald, 2010).

Direct Synthesis of Amides from Carboxylic Acids and Amines

Lanigan et al. (2013) discuss the use of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines. This methodology is significant for the synthesis of biologically active compounds and involves minimal purification steps, showcasing the utility of amines in synthetic chemistry (Lanigan, Starkov, & Sheppard, 2013).

MOF-Derived Cobalt Nanoparticles for Amine Synthesis

Jagadeesh et al. (2017) describe the use of cobalt nanoparticles for catalyzing a broad range of reductive aminations. This method is particularly relevant for the synthesis of primary, secondary, tertiary, and N-methylamines, crucial for pharmaceuticals and complex drug targets (Jagadeesh, Murugesan, Alshammari, Neumann, Pohl, Radnik, & Beller, 2017).

Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions

Chu and Qing (2014) explore the incorporation of the CF3 group into various organic molecules. Their research highlights the importance of trifluoromethylation in enhancing the properties of organic molecules for use in pharmaceuticals and agrochemicals (Chu & Qing, 2014).

Iron-Catalyzed Oxyfunctionalization of Aliphatic Amines

Mbofana et al. (2016) report a method for the selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates. This transformation is important for the synthesis of amine-containing biologically active molecules (Mbofana, Chong, Lawniczak, & Sanford, 2016).

Mécanisme D'action

Target of Action

It is known that this compound is a medical intermediate , suggesting that it may be used to synthesize other compounds that interact with specific biological targets.

Mode of Action

Oxetanes, which include 3-(difluoromethyl)oxetan-3-amine, are known for their high reaction activity due to strong alkalinity, namely strong nucleophilicity . They can easily open a ring to generate cationic activity . This suggests that this compound may interact with its targets through nucleophilic reactions.

Biochemical Pathways

It has been reported that this compound can be used to prepare inhibitors for β-lactamase, phosphatidylinositol-5-phosphate 4-kinase (pi5p4k), phosphoinositide 3-kinase δ (pi3kδ), and phosphoinositide 3-kinase γ (pi3kγ) . These enzymes play crucial roles in various biochemical pathways, including antibiotic resistance, cellular signaling, and immune response.

Result of Action

Given its use in the preparation of various enzyme inhibitors , it can be inferred that this compound may contribute to the inhibition of these enzymes, potentially affecting cellular processes such as signal transduction and immune response.

Action Environment

It is known that this compound is slightly soluble in water and air sensitive , suggesting that its stability and efficacy may be affected by factors such as humidity and exposure to air.

Propriétés

IUPAC Name |

3-(difluoromethyl)oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO/c5-3(6)4(7)1-8-2-4/h3H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHSRUKDCLHZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779926-68-9 |

Source

|

| Record name | 3-(difluoromethyl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2943863.png)

![2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2943865.png)

![ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)

![3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2943870.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)

![6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2943881.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)